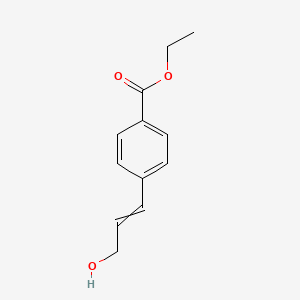

Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester

Description

Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester (CAS 7152-90-1) is a substituted benzoic acid derivative characterized by a hydroxypropenyl group at the 4-position, a methoxy group at the 3-position, and an ethyl ester at the carboxyl group. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol .

This compound is naturally occurring in plant extracts, such as kiwifruit, where ethyl esters of benzoic acid derivatives are implicated in aroma profiles . Synthetic routes for analogous compounds often involve esterification, Suzuki cross-coupling, or hydrolysis steps .

Properties

IUPAC Name |

ethyl 4-(3-hydroxyprop-1-enyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h3-8,13H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWOTPJPNSRSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30751876 | |

| Record name | Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30751876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89113-43-9 | |

| Record name | Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30751876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester (CAS No. 89113-43-9) is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

Biological Activities

The biological activities of benzoic acid derivatives, including benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester, have been extensively studied. These activities include:

- Antimicrobial Activity :

- Antioxidant Activity :

- Antidiabetic Effects :

- Cytotoxicity :

Case Study 1: Antifungal Activity

A study focused on synthesizing various hydroxybenzoic acid esters found that several compounds exhibited potent antifungal activity against Rhizoctonia solani. The most active compound displayed an EC50 of 6.5 µg/mL, significantly outperforming the parent compound phenazine-1-carboxylic acid (EC50 of 18.6 µg/mL) .

Case Study 2: Antioxidant and Cytotoxic Effects

In vitro assays have demonstrated that benzoic acid derivatives can enhance the activity of proteasomal pathways in human fibroblasts, indicating their role in promoting cellular health and potentially acting as anti-aging agents . Furthermore, compounds similar to benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester have shown cytotoxic effects in various cancer cell lines, supporting their potential therapeutic applications .

Data Tables

The following table summarizes the biological activities reported for benzoic acid derivatives:

| Activity Type | Compounds Tested | Key Findings |

|---|---|---|

| Antimicrobial | Hydroxybenzoic Acid Derivatives | Significant antifungal activity against R. solani |

| Antioxidant | Various Hydroxybenzoates | Effective in scavenging free radicals |

| Antidiabetic | Benzoic Acid Derivatives | Improved insulin sensitivity in cell models |

| Cytotoxicity | Benzoic Acid Derivatives | Induced apoptosis in cancer cell lines |

Scientific Research Applications

Biological Activities

Benzoic acid derivatives are known for their various biological activities, including antimicrobial, antifungal, and anticancer properties. The ethyl ester form enhances solubility and bioavailability compared to the parent acid.

Antimicrobial Activity

- Mechanism of Action : The compound exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting metabolic processes.

- Case Study : A study demonstrated that benzoic acid derivatives showed effective inhibition against a range of bacteria and fungi, making them suitable for use in food preservation and pharmaceutical formulations .

Anticancer Properties

- Inhibition of Cancer Cell Proliferation : Research indicates that benzoic acid derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction.

- Case Study : In vitro studies on human cancer cell lines have shown that the compound can reduce cell viability significantly, suggesting potential as an anticancer agent .

Pharmaceuticals

- Drug Formulation : The compound can be incorporated into drug formulations due to its bioactive properties.

- Case Study : Its use in combination therapies has been explored to enhance the efficacy of existing anticancer drugs.

Food Preservation

- Preservative Use : Benzoic acid and its esters are widely used as food preservatives to prevent spoilage caused by bacteria and fungi.

- Data Table : Comparison of antimicrobial effectiveness of various benzoic acid derivatives:

| Compound Name | Antimicrobial Activity |

|---|---|

| Benzoic Acid | Moderate |

| Benzoic Acid Ethyl Ester | High |

| Benzoic Acid 4-(3-hydroxy-1-propenyl)-ethyl ester | Very High |

Cosmetics

- Cosmetic Formulations : Due to its antimicrobial properties, this compound is also utilized in cosmetic products to enhance shelf life and prevent microbial contamination.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester can be contextualized against related esters and derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural and Functional Differences

- Ethyl esters also exhibit slower hydrolysis rates than methyl esters, extending metabolic stability . In contrast, unesterified analogs like 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol lack the ester moiety, reducing lipid solubility but increasing hydrogen-bonding capacity, which may enhance antioxidant properties .

- This contrasts with non-conjugated substituents like the butylamino group in ethyl 4-(butylamino)benzoate, which confers basicity and hydrogen-bond donor capacity . Methoxy and hydroxy groups at the 3- and 4-positions (target compound) create a steric and electronic profile distinct from unsubstituted benzoic acid esters (e.g., benzoic acid, methyl ester), influencing interactions with biological targets or enzymes .

Q & A

Q. What are the common synthetic routes for Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester?

- Methodological Answer : The compound can be synthesized via esterification or transesterification. A typical approach involves reacting a hydroxyl-functionalized benzoic acid derivative with ethanol under acid catalysis (e.g., H₂SO₄) . For derivatives with propenyl groups, the Mannich reaction is effective:

Prepare intermediates like 2-(4-formyl phenoxy) acetic acid using sodium ethanolate and para-hydroxybenzaldehyde.

Functionalize the intermediate with propargyl bromide under reflux (70–80°C for 2 hours) .

Reaction optimization includes controlling molar ratios, solvent selection (e.g., benzene for recrystallization), and purification via cold-water precipitation .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O ester at ~1723 cm⁻¹, C≡C at ~2123 cm⁻¹) .

- GC-MS : Quantifies purity and identifies fragmentation patterns. For example, a compound with a molecular ion peak at m/z 248.2 (C₁₁H₁₁F₃O₃) was detected using GC-MS with a retention time of 41.28 minutes .

- NMR : Resolves structural details (e.g., aromatic protons, propenyl chain geometry). Cross-reference with NIST spectral libraries for validation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer :

- Reaction Conditions : Extend reflux time (e.g., 3–4 hours) to ensure complete esterification .

- Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid, to reduce side reactions .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of hydroxylated intermediates .

- Purification : Employ column chromatography for complex mixtures or preparative HPLC for high-purity isolates .

Q. How to resolve contradictions in spectroscopic data when analyzing this compound?

- Methodological Answer :

- Cross-Validation : Combine IR (for functional groups) with ¹H/¹³C NMR (for structural confirmation). For example, discrepancies in C=O peaks can be resolved by comparing with ethylparaben (ethyl-4-hydroxybenzoate) data .

- High-Resolution MS : Confirm molecular formula (e.g., exact mass ±0.001 Da) to distinguish isomers .

- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What strategies are recommended for isolating this compound from natural extracts?

- Methodological Answer :

- Extraction : Use ethanol or methanol for polar metabolites, followed by liquid-liquid partitioning with ethyl acetate .

- Chromatography : Employ reverse-phase HPLC (C18 column) with a gradient of water/acetonitrile. Monitor UV absorption at ~256 nm (λmax for conjugated systems) .

- Derivatization : Trimethylsilylation enhances volatility for GC-MS analysis of hydroxylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.